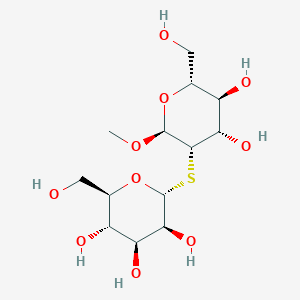![molecular formula C32H44N7O20P3S B10778050 S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate](/img/structure/B10778050.png)
S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
芥子酰辅酶A是辅酶A的衍生物,通过与芥子酸反应形成。 它是芥子酸酯生物合成的关键中间体,芥子酸酯是植物中的次生代谢产物,以其抗氧化和抗菌特性而闻名
准备方法
合成路线和反应条件: 芥子酰辅酶A通常通过辅酶A与芥子酸的酯化反应合成。 该反应通常在酸性条件下进行,以促进酯键的形成 。该过程包括以下步骤:
- 将辅酶A和芥子酸溶解在适当的溶剂中,例如甲醇或二氯甲烷。
- 向反应混合物中添加催化量的酸,例如盐酸。
- 在室温或略微升高的温度下搅拌混合物,直到反应完成。
- 通过色谱等技术纯化产物,以获得纯芥子酰辅酶A。
工业生产方法: 芥子酰辅酶A的工业生产遵循类似的原理,但在更大规模上进行。该工艺针对更高的产量和成本效益进行了优化。这通常涉及:
- 使用大量辅酶A和芥子酸。
- 采用连续流反应器,以保持一致的反应条件。
- 实施先进的纯化方法,如高效液相色谱 (HPLC),以确保产品纯度。
化学反应分析
反应类型: 芥子酰辅酶A经历各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以改变官能团,从而改变化合物的性质。
取代: 芥子酰辅酶A中的酯键可以作为取代反应的靶标,从而形成新的化合物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括硼氢化钠。
取代: 酸性或碱性催化剂可以促进取代反应。
主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生芥子醛,而还原可能会产生芥子醇。
科学研究应用
芥子酰辅酶A在科学研究中具有多种应用:
生物学: 在植物生物学中,它对于研究次生代谢产物的生物合成及其在植物防御机制中的作用至关重要。
医药: 正在进行研究,以探索其潜在的治疗应用,特别是其抗氧化和抗菌特性。
工业: 正在研究芥子酰辅酶A及其衍生物在天然产物类杀虫剂和防腐剂中的应用。
作用机制
芥子酰辅酶A的作用机制涉及它在酶促反应中的作用。它主要参与芥子酸酯的生物合成,通过特定酶(如芥子酰转移酶)的作用。 这些酶催化芥子酰基向各种受体分子的转移,导致形成生物活性化合物 。分子靶标和途径包括:
酶促转移: 芥子酰辅酶A在酶促反应中充当芥子酰基的供体。
途径: 它是苯丙烷途径的一部分,该途径对于合成各种植物次生代谢产物至关重要。
相似化合物的比较
芥子酰辅酶A可以与其他辅酶A衍生物进行比较,例如:
肉桂酰辅酶A: 结构相似,但源自肉桂酸。它参与肉桂酸酯的生物合成。
阿魏酰辅酶A: 源自阿魏酸,它参与阿魏酸酯的形成,阿魏酸酯也具有抗氧化特性。
独特性: 芥子酰辅酶A的独特性在于它在芥子酸酯生物合成中的特定作用,芥子酸酯与其他酯相比具有不同的生物活性。它从芥子酸(一种具有多个甲氧基的化合物)形成,赋予了独特的化学性质,使其与其他辅酶A衍生物区别开来。
属性
分子式 |
C32H44N7O20P3S |
|---|---|
分子量 |
971.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C32H44N7O20P3S/c1-31(2)29(32(31,45)30(44)35-8-7-20(40)34-9-10-63-21(41)6-5-16-11-17(53-3)23(42)18(12-16)54-4)58-62(51,52)59-61(49,50)55-13-19-25(57-60(46,47)48)24(43)28(56-19)39-15-38-22-26(33)36-14-37-27(22)39/h5-6,11-12,14-15,19,24-25,28-29,42-43,45H,7-10,13H2,1-4H3,(H,34,40)(H,35,44)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48) |
InChI 键 |
HJGDVDUGXUSOGA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C(=O)NCCC(=O)NCCSC(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
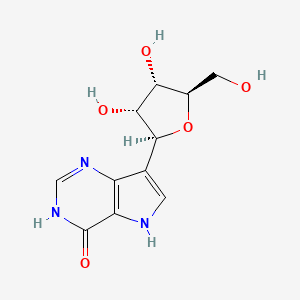
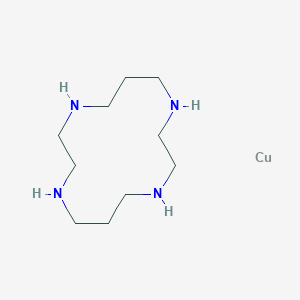
![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)
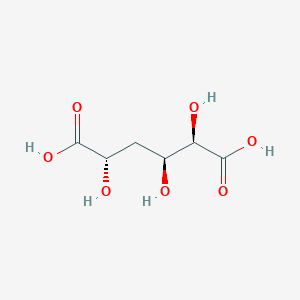
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
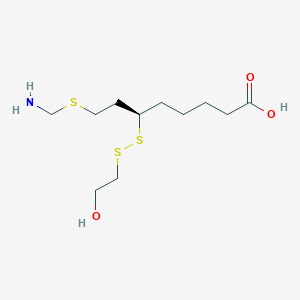


![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)

